molecular formula C23H18N4O4S B4727111 5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4727111
M. Wt: 446.5 g/mol
InChI Key: LTRLVTXQWPYSCW-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves condensation reactions of suitable precursors. For example, a related compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine, indicating the general approach to such molecules might involve multistep synthetic routes including condensation, cyclization, and functional group modifications (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry. These methods provide detailed information on the molecular geometry, substituent patterns, and electronic structure, essential for understanding the compound's reactivity and properties. For instance, the structural characterization of similar pyrimidine compounds underlines the importance of these analytical techniques in confirming the synthesized product's identity (Asiri & Khan, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For instance, reactions with nitrating agents or electrophilic substitution are common for modifying the pyrimidine core, impacting the compound's electronic and physical properties. The specific chemical behavior often depends on the substitution pattern on the pyrimidine ring and the nature of the substituents (Ortikov, 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. These properties can be influenced by the presence of specific functional groups, the molecular symmetry, and intermolecular interactions within the crystal lattice. X-ray crystallography provides insight into the compound's solid-state structure, revealing how these factors contribute to the observed physical properties (Sureshbabu & Sughanya, 2013).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their application in synthesis and material science. These properties are determined by the electronic structure of the pyrimidine ring and the nature of the substituents. Studies on the reactivity of pyrimidine derivatives with electrophilic and nucleophilic reagents provide valuable information on their chemical behavior, which can be utilized in designing new compounds with desired properties and activities (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

properties

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-14-11-16(15(2)25(14)18-9-6-10-19(13-18)27(30)31)12-20-21(28)24-23(32)26(22(20)29)17-7-4-3-5-8-17/h3-13H,1-2H3,(H,24,28,32)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRLVTXQWPYSCW-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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